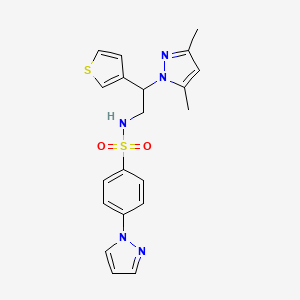

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S2/c1-15-12-16(2)25(23-15)20(17-8-11-28-14-17)13-22-29(26,27)19-6-4-18(5-7-19)24-10-3-9-21-24/h3-12,14,20,22H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSINETLLBKZBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=CSC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a unique structure combining pyrazole and thiophene moieties, which are known for their diverse biological activities.

Chemical Structure and Properties

The chemical formula of the compound is . Its structure includes:

- Pyrazole rings : Known for anti-inflammatory and anticancer properties.

- Thiophene ring : Associated with antimicrobial and antioxidant activities.

- Sulfonamide group : Contributes to the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple functional groups allows for:

- Hydrophobic interactions : Enhancing binding affinity.

- Hydrogen bonding : Facilitating interactions with target proteins.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene structures exhibit significant antimicrobial properties. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, suggesting potential efficacy as antimicrobial agents .

Anticancer Activity

Studies have reported that pyrazole derivatives possess anticancer properties, with specific compounds demonstrating selective cytotoxicity against human cancer cell lines such as HCT116 and A549. The anticancer mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The sulfonamide group in this compound is linked to anti-inflammatory activity. In vitro assays have shown that similar compounds can stabilize red blood cell membranes, indicating potential anti-inflammatory effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of pyrazole-based compounds, including derivatives similar to the target compound. The results indicated broad-spectrum activity against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values below 10 µg/mL .

Study 2: Anticancer Activity

In a comparative study, several pyrazole derivatives were tested against various cancer cell lines. The compound demonstrated IC50 values suggesting potent anticancer activity, particularly against colorectal carcinoma cells .

Research Findings Summary

| Activity | Target | Findings |

|---|---|---|

| Antimicrobial | Various bacteria | MIC values between 2.50 - 20 µg/mL |

| Anticancer | HCT116, A549 | Selective cytotoxicity observed |

| Anti-inflammatory | Red blood cells | Membrane stabilization percentages up to 99.25% |

Q & A

Basic Research Questions

Q. What are the critical steps and optimization parameters for synthesizing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?

- Methodological Answer : Synthesis involves multi-step organic reactions, including coupling of pyrazole and thiophene moieties, sulfonamide formation, and purification. Key parameters include:

- Temperature control (e.g., reflux conditions for cyclization).

- Solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions).

- Catalysts (e.g., Pd-based catalysts for cross-coupling reactions).

Purification via column chromatography and characterization via HPLC (purity >95%) and NMR (structural confirmation) are critical .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (if crystalline) to resolve 3D conformation and bond angles.

For example, NMR peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 2.1–2.5 ppm (methyl groups) are diagnostic .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC50 values) may arise from:

- Assay variability (e.g., cell line differences).

- Purity thresholds (<95% purity introduces confounding byproducts).

Solutions include: - Dose-response validation across multiple assays (e.g., enzymatic vs. cellular).

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity directly .

Q. How does the compound’s reactivity with biological nucleophiles inform its pharmacokinetic profile?

- Methodological Answer : The sulfonamide group undergoes pH-dependent hydrolysis. Assess via:

- In vitro stability studies (simulated gastric fluid at pH 1.2 vs. plasma at pH 7.4).

- LC-MS/MS to track degradation products (e.g., free thiophene or pyrazole derivatives).

- Computational modeling (e.g., DFT calculations) to predict reactive sites .

Q. What computational approaches predict interactions between this compound and COX-2 enzymes?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to map binding poses.

- Molecular dynamics simulations (GROMACS) to assess stability of enzyme-ligand complexes.

- Binding free energy calculations (MM-PBSA) to quantify affinity.

Key residues for interaction: Arg120, Tyr355, and Ser530 (based on homology with COX-2 inhibitors) .

Experimental Design Considerations

Q. How to design experiments to evaluate the compound’s selectivity for kinase targets?

- Methodological Answer :

- Kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases.

- Counter-screening with structurally similar off-targets (e.g., EGFR, VEGFR).

- Crystallographic studies to identify hydrogen bonding (e.g., pyrazole N-H with kinase hinge region) .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer :

- UPLC-MS/MS with a C18 column (detection limit: 0.1% impurities).

- Forced degradation studies (heat, light, oxidation) to identify labile functional groups.

- NMR spike-in experiments with reference standards for impurity identification .

Contradiction Analysis Example

- Conflict : One study reports COX-2 IC50 = 0.8 µM , while another notes IC50 = 5.2 µM in a different cell line.

- Resolution : Validate using identical assay conditions (e.g., human recombinant COX-2 vs. murine macrophages) and control for membrane permeability (e.g., PAMPA assay).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.